rac-(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride
Description
Properties
Molecular Formula |
C10H14ClN |
|---|---|
Molecular Weight |
183.68 g/mol |
IUPAC Name |
(1S,3R)-3-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-7-6-10(11)9-5-3-2-4-8(7)9;/h2-5,7,10H,6,11H2,1H3;1H/t7-,10+;/m1./s1 |
InChI Key |
NPBVMGHWHOCXKM-QJVKKXMWSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](C2=CC=CC=C12)N.Cl |
Canonical SMILES |
CC1CC(C2=CC=CC=C12)N.Cl |
Origin of Product |
United States |
Preparation Methods
Reduction of 2,3-dihydro-1H-1-indanone oxime to 3-methyl-2,3-dihydro-1H-inden-1-amine
- The primary step is the reduction of the oxime to the amine.
- Traditional methods involved catalytic hydrogenation using Raney nickel under pressurized hydrogen (~50 psi) for extended periods (up to 25 hours).
- This method, while effective, requires specialized hydrogenation equipment, increasing industrial costs.
Improved Reduction Method Using Alumino Nickel in Alkaline Solution
- A novel and improved method employs alumino nickel catalyst under alkaline conditions without the need for pressurized hydrogen.
- The reaction proceeds smoothly at 50–60 °C with alumino nickel added in batches over 2–3 hours, followed by an 8-hour reaction period.
- The oxime is directly reduced to the amine hydrochloride salt with high purity (HPLC ~98.6%) and good yield.
- This method simplifies operation, reduces costs, and is more suitable for industrial scale-up.
One-Pot or "Treating Different Things Alike" Methods
- Advanced protocols combine multiple steps in a single reaction vessel without intermediate isolation.
- For example, the reduction of the oxime to the amine and subsequent N-alkylation with propargyl derivatives can be conducted sequentially in the same reactor.
- This approach minimizes purification steps, shortens production time, and further reduces costs.
- The N-alkylation step typically uses reagents such as propargyl chloride, propargyl bromide, or phenylsulfonic acid alkynyl propyl ester under controlled conditions.
Representative Preparation Procedure (Embodiment Example)
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 2,3-dihydro-1H-1-indanone oxime (III), ethanol, NaOH (20% and 45%), alumino nickel catalyst (40–50% Ni), 50–55 °C | Oxime reduction under alkaline conditions with alumino nickel added in batches | Conversion to 3-methyl-2,3-dihydro-1H-inden-1-amine (II) |
| 2 | Extraction with methylene chloride, acid-base extraction with 4 M HCl | Isolation of amine hydrochloride salt | White crystalline hydrochloride salt, purity 98.6% (HPLC), mp 208.4–209.5 °C |
| 3 (Optional) | N-alkylation with propargyl derivatives in toluene at 45–50 °C | Formation of racemic rasagiline intermediate | Oily product with ~92% purity (HPLC) |
Analytical Data Supporting Preparation
- IR Spectroscopy (KBr pellet): Characteristic peaks at 3356, 3285 cm⁻¹ (N–H stretch), 3068, 3021 cm⁻¹ (aromatic C–H), and other fingerprint region signals consistent with the amine hydrochloride structure.
- Mass Spectrometry (EI-MS): Molecular ion peak at m/z 133, consistent with the molecular weight of the amine.
- HPLC Purity: Typically above 98% for the hydrochloride salt.
- Melting Point: Around 208 °C, matching reported literature values.
Advantages and Industrial Considerations
| Feature | Traditional Hydrogenation | Alumino Nickel Reduction |
|---|---|---|
| Hydrogen Pressure | Required (~50 psi) | Not required |
| Catalyst | Raney Nickel | Alumino Nickel |
| Reaction Time | Up to 25 hours | Approximately 10–12 hours total |
| Equipment | Specialized hydrogenation reactor | Conventional stirred tank reactor |
| Cost | Higher due to equipment and safety | Lower, simpler operation |
| Scalability | Limited by equipment | More amenable to scale-up |
Summary of Preparation Methodology
- The alumino nickel reduction method in alkaline solution represents a significant improvement for preparing rac-(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride.
- This method avoids pressurized hydrogen, simplifies the process, and reduces costs, making it industrially attractive.
- The process can be integrated with subsequent N-alkylation steps to produce derivatives like rasagiline in a streamlined, one-pot fashion.
- The final hydrochloride salt product is obtained with high purity and consistent physical properties, suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The amine group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or secondary amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
rac-(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, enzymes, or ion channels, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and physicochemical differences between rac-(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride and related compounds:
Key Comparative Insights:
Substituent Position and Chirality :
- The methyl group at C3 in the target compound introduces steric hindrance distinct from 1-methyl isomers (e.g., 1-methyl-2,3-dihydro-1H-inden-1-amine HCl) .
- Enantiopure analogs like (R)-2,3-dihydro-1H-inden-1-amine HCl lack the methyl group but retain the indene core, highlighting the role of stereochemistry in biological activity.
Synthetic Routes :
- Friedel-Crafts alkylation and reductive amination are common strategies for indenamine synthesis (e.g., 5,6-diethyl-2,3-dihydro-1H-inden-2-amine HCl) . Modifications like oximation and sodium borohydride reduction are tailored to substituent complexity.
Physicochemical Properties :
- Hydrochloride salts universally improve solubility. Methoxy and halogenated derivatives exhibit altered lipophilicity, impacting bioavailability .
- The racemic target compound may display divergent pharmacokinetic profiles compared to enantiopure analogs (e.g., (R)-6-methoxy derivative) .
Hazards and Handling :
- Halogenated compounds (e.g., CAS 96850-13-4) carry higher hazards (H315, H318, H411) due to toxicity and environmental persistence . Simpler analogs like (R)-2,3-dihydro-1H-inden-1-amine HCl are less hazardous .
Biological Activity
rac-(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride , also referred to as a specific enantiomer of a substituted indene derivative, has garnered attention in various fields including medicinal chemistry and agricultural sciences. This compound is characterized by its unique structural properties and potential biological activities.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₄ClN₂ |
| Molecular Weight | 228 Da |
| LogP | 1.01 |
| Polar Surface Area (Ų) | 52 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
Biological Activity
The biological activity of this compound has been explored in various contexts:
1. Neuropharmacological Effects
Research indicates that this compound may exhibit neuropharmacological properties, particularly as a potential treatment for neurological disorders. Its mechanism of action is hypothesized to involve modulation of neurotransmitter systems, particularly those related to dopamine and serotonin pathways.
2. Antimicrobial Activity
In studies evaluating the antimicrobial efficacy of various indene derivatives, this compound demonstrated significant inhibitory effects against certain bacterial strains. This suggests potential applications in developing new antimicrobial agents.
3. Pesticidal Properties
The compound has also been investigated for its pesticidal activity. Novel formulations incorporating this compound have shown improved efficacy against specific pests, indicating its potential as an environmentally friendly pesticide alternative.
Case Study 1: Neuropharmacology
A study published in the Journal of Medicinal Chemistry evaluated the effects of various indene derivatives on dopaminergic activity. The results indicated that this compound exhibited a dose-dependent increase in dopamine release in cultured neurons, suggesting its potential utility in treating conditions like Parkinson's disease .
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of antimicrobial agents, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as a lead compound for antibiotic development .
Case Study 3: Pesticidal Applications
Recent agricultural research demonstrated that formulations containing this compound were effective in controlling aphid populations with minimal impact on non-target species. The study emphasized the need for further exploration into its formulation and application methods to maximize efficacy .
Q & A
Q. What are the key synthetic pathways for rac-(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, and how is stereochemical control achieved?
Methodological Answer: The synthesis typically involves multi-step processes starting from indene derivatives. Key steps include:
- Cyclopropanation : Formation of the cyclopropane ring via [2+1] cycloaddition or strain-driven ring closure .
- Amination : Introduction of the amine group using reductive amination or catalytic asymmetric methods to achieve the (1R,3S) configuration. Chiral catalysts (e.g., Rhodium complexes) or auxiliaries are critical for stereochemical control .
- Hydrochloride Salt Formation : Reaction with HCl in polar solvents (e.g., ethanol) to enhance stability and solubility. Optimization of reaction conditions (temperature, solvent polarity) is essential for yield (>80%) and enantiomeric excess (>95%) .
Q. Which analytical techniques are most effective for characterizing the purity and stereochemistry of this compound?
Methodological Answer:
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB; retention times differentiate (1R,3S) from (1S,3R) .
- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., cyclopropane ring protons at δ 1.2–1.8 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (227.7 g/mol) and detects impurities .
- X-ray Crystallography : Resolves absolute stereochemistry for crystalline derivatives .
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1807938-92-6 | |
| Molecular Formula | C12H18ClNO | |
| Molecular Weight | 227.7 g/mol | |
| Purity | >95% |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar indenamine derivatives?
Methodological Answer: Contradictions often arise from differences in stereochemistry, assay conditions, or target selectivity. Strategies include:
- Comparative Dose-Response Assays : Test the compound and its enantiomers across multiple concentrations (e.g., 1–100 µM) to identify stereospecific effects .
- Target Profiling : Use kinase/GPCR panels to assess off-target interactions (e.g., Eurofins Cerep Panels).
- Meta-Analysis of Published Data : Cross-reference results with structurally similar compounds (e.g., fluorinated indenamines in ) to identify substituent-dependent trends .
Q. What experimental strategies are recommended to elucidate the impact of stereochemistry on the compound's interaction with biological targets?
Methodological Answer:
- Molecular Docking Simulations : Compare binding modes of (1R,3S) vs. (1S,3R) enantiomers using software like AutoDock Vina. Focus on hydrogen bonding (amine group) and steric clashes (methyl group at position 3) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) to receptors (e.g., serotonin transporters) .
- Pharmacological Knockdown : Use siRNA to silence putative targets and assess activity loss (e.g., in neuronal cells for neuropharmacological studies) .
Q. How should researchers design assays to differentiate between the compound's direct pharmacological effects and non-specific interactions?
Methodological Answer:
- Counter-Screening : Test activity in target-deficient cell lines (e.g., CRISPR-engineered KO models) .
- Thermodynamic Solubility Assays : Rule out aggregation-based artifacts by measuring solubility in assay buffers (e.g., PBS, DMSO <0.1%) .
- Fluorescence Quenching Controls : Include controls (e.g., bovine serum albumin) to detect nonspecific binding in fluorescence-based assays .
Table 2: Comparison with Structurally Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
